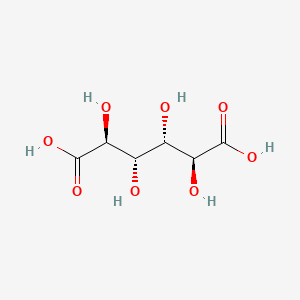

D-mannaric acid

Description

Properties

Molecular Formula |

C6H10O8 |

|---|---|

Molecular Weight |

210.14 g/mol |

IUPAC Name |

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4-/m0/s1 |

InChI Key |

DSLZVSRJTYRBFB-LDHWTSMMSA-N |

SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Isomeric SMILES |

[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |

Canonical SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Synonyms |

mannaric acid |

Origin of Product |

United States |

Scientific Research Applications

Overview : D-mannaric acid has been investigated for its biochemical roles, particularly in metabolic pathways and its effects on human health.

Case Study : A study assessed the conversion of D-mannuronolactone to this compound in humans. The results indicated a significant increase in urinary hexaric acid excretion following administration, suggesting potential metabolic pathways for this compound in human physiology .

Environmental Chemistry

Overview : The chelation properties of this compound have been explored for environmental applications, particularly in metal ion removal and coordination chemistry.

Case Study : Research has shown that hexaric acids, including this compound, can form complexes with various metal ions. These complexes have been utilized in developing coordination polymers and metal-organic frameworks (MOFs) that can effectively sequester pollutants from wastewater .

| Metal Ion | Complex Type | Application |

|---|---|---|

| Zinc | Coordination Polymer | Pollutant removal |

| Terbium | Metal-Organic Framework | Anion detection |

Drug Delivery Systems

Overview : Macromolecules derived from this compound are being studied for their potential in drug delivery systems due to their biocompatibility and ability to form polyplexes with DNA.

Case Study : Research indicated that polyamides synthesized from this compound showed promising results in gene delivery applications. These polymers formed viral-like complexes with plasmid DNA, enhancing cellular uptake through endocytosis .

Industrial Applications

This compound is also being explored for its potential industrial applications, particularly in the production of biodegradable materials and as a precursor for synthesizing various chemical compounds.

Comparison with Similar Compounds

Structural and Stereochemical Features

| Property | D-Mannaric Acid | D-Glucaric Acid | Meso-Galactaric Acid | D-Xylaric Acid |

|---|---|---|---|---|

| Chirality | Meso (C-2 symmetry) | Chiral | Meso (C-2 symmetry) | Meso (C-2 symmetry) |

| Optical Activity | None | Present | None | None |

| Synthesis Substrate | D-Mannose | D-Glucose | D-Galactose | D-Xylose |

| Key Symmetry Axis | C-2 | None | C-2 | C-2 |

This compound shares meso properties with galactaric and xylaric acids but differs from chiral D-glucaric acid. Its C-2 symmetry allows for stereoregular polymer formation, unlike galactaric acid, which forms symmetric but non-chiral polyamides .

Coordination Chemistry

This compound forms distinct complexes with transition metals like tungsten(VI):

- At pH 3–8 : Forms 2:2 (ligand:metal) complexes via carboxylate and adjacent hydroxyl groups .

- Above pH 6.5 : 2:1 complexes emerge, with all hydroxyl groups coordinated .

In contrast, D-galactaric acid exhibits similar binding modes but forms asymmetrical species due to configuration differences, altering stability and reactivity .

Preparation Methods

Esterification and Diamide Formation

Esterification of this compound with methanolic HCl produces methyl esters, which are subsequently amidated with methylamine to form N,N'-dimethyl-D-mannaramide. This crystalline derivative is isolated via filtration and characterized using X-ray crystallography, confirming its stereoregular structure. The diamide derivative exhibits high stability, facilitating handling and storage compared to the free acid.

Conversion to Disodium D-Mannarate

Treatment of N,N'-dimethyl-D-mannaramide with aqueous sodium hydroxide generates disodium D-mannarate, a reactive monomer for polyamide synthesis. This step involves careful pH adjustment to prevent lactonization, with yields exceeding 85% under optimized conditions.

Reaction Optimization and Challenges

Temperature and Time Dependencies

The nitric acid oxidation of D-mannose is highly sensitive to temperature. Below 60°C, incomplete oxidation occurs, while temperatures above 80°C promote degradation. Kinetic studies reveal that 75°C represents an optimal balance, achieving >90% conversion within 6 hours.

Byproduct Mitigation

Side products, such as 2-keto-D-mannaric acid, arise from over-oxidation at elevated temperatures. Implementing gradient heating (ramping from 60°C to 75°C over 2 hours) suppresses byproduct formation, improving overall yield.

Industrial-Scale Considerations

Scalability remains a critical challenge for this compound production. The catalytic oxygen method demonstrates promise for industrial adoption, as it reduces nitric acid usage by 40% compared to traditional protocols. Pilot-scale reactors equipped with automated pH and temperature controls have achieved batch yields of 50–55%, with purity >98% .

Q & A

Q. What are the primary synthetic routes for D-mannaric acid, and what factors influence the yield of its dilactone form?

this compound is synthesized via the oxidation of D-mannose, typically using nitric acid under controlled conditions. The acyclic form equilibrates with its dilactone (D-mannaric-1,4:3,6-dilactone) when heated under reduced pressure. Yield optimization depends on reaction temperature, pressure, and catalyst selection. For example, prolonged heating favors lactonization, while rapid quenching preserves the acyclic form .

Q. How does the stereochemistry of this compound contribute to its meso-form configuration and lack of optical activity?

this compound is a meso compound due to its internal plane of symmetry arising from the oxidation of D-mannose. Despite four chiral centers, the mirror-image configurations at C-2/C-5 and C-3/C-4 cancel out optical activity. This symmetry is confirmed by X-ray crystallography and polarimetry studies .

Q. What experimental techniques are recommended for characterizing the solubility and crystallinity of this compound compared to other aldaric acids?

Solubility can be measured via gravimetric analysis in water and organic solvents. This compound exhibits high solubility (>500 g/L in water), contrasting sharply with galactaric acid (3.3 g/L). Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) reveal that galactaric acid’s low solubility stems from strong hydrogen-bonded crystal lattices, while this compound’s structure permits greater solvent interaction .

Advanced Research Questions

Q. What methodologies are recommended for analyzing the equilibrium between this compound and its dilactone in aqueous solutions?

High-resolution NMR spectroscopy (e.g., and ) tracks lactone formation by monitoring carbonyl and hydroxyl proton shifts. High-performance liquid chromatography (HPLC) with UV detection quantifies equilibrium ratios under varying pH and temperature conditions. Computational models (e.g., density functional theory) predict thermodynamic stability of lactone vs. acyclic forms .

Q. How can researchers address contradictions in reported solubility data between this compound and structurally similar aldaric acids?

Discrepancies often arise from differences in measurement protocols (e.g., solvent purity, agitation methods). Standardized protocols should include controlled humidity, temperature, and solvent degassing. Comparative studies using XRD to analyze crystal packing and intermolecular interactions (e.g., hydrogen bonding in galactaric acid vs. This compound) clarify structural drivers of solubility .

Q. What computational approaches are effective in predicting the binding interactions of this compound derivatives with biological targets, such as HIV-1 protease?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model inhibitor-enzyme interactions. For example, substituting -COOMe with -CONHMe in D-mannaric derivatives increases hydrogen bonding with Gly 48/148 residues in HIV-1 protease, as validated by X-ray crystallography (PDB: 1HVR). Free-energy perturbation (FEP) calculations further refine binding affinity predictions .

Q. How can researchers optimize synthetic pathways for this compound derivatives to improve selectivity in drug design applications?

Strategic protection/deprotection of hydroxyl groups (e.g., benzylation at C-2 and C-5) enables selective functionalization. Solid-phase synthesis reduces side reactions, while microwave-assisted reactions enhance yield. Analytical techniques like LC-MS and IR spectroscopy monitor intermediate stability and regioselectivity .

Q. What strategies mitigate challenges in isolating pure this compound mono- or di-lactones from equilibrium mixtures?

Chromatographic separation (e.g., reverse-phase HPLC) with gradient elution isolates lactones. Lyophilization under inert atmospheres prevents re-equilibration. Solvent engineering (e.g., using acetone/water mixtures) shifts equilibrium toward lactones by Le Chatelier’s principle .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting reports on the biological activity of this compound derivatives?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Meta-analyses should standardize activity metrics (e.g., IC, Ki) and validate findings across multiple assays (e.g., fluorescence resonance energy transfer (FRET) vs. enzymatic cleavage assays). Cross-referencing crystallographic data with biochemical results resolves mechanistic ambiguities .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound-based inhibitors?

Nonlinear regression models (e.g., Hill equation) quantify potency and efficacy. Bootstrap resampling assesses confidence intervals for IC values. Sensitivity analyses identify outliers caused by experimental artifacts, such as compound aggregation or solvent effects .

Methodological Best Practices

- Structural Confirmation : Use XRD or cryo-electron microscopy for absolute stereochemical assignment .

- Data Reproducibility : Report raw NMR/HPLC data in supplementary materials and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

- Ethical Synthesis : Avoid hazardous reagents (e.g., bromine) for lactone preparation; opt for catalytic oxidation methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.